REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13]1([S:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=2)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl:28][C:29]1[CH:36]=[CH:35][CH:34]=[CH:33][C:30]=1[CH:31]=[O:32].Cl.CC1(C)CCCC(C)(C)[NH+]1[O-].C(=O)(O)[O-].[Na+].Cl[O-].[Na+]>O.C1COCC1>[C:13]1([S:19]([C:22]2[C:27]([C:31]([C:30]3[CH:33]=[CH:34][CH:35]=[CH:36][C:29]=3[Cl:28])=[O:32])=[CH:26][CH:25]=[CH:24][N:23]=2)(=[O:20])=[O:21])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([NH+](C(CCC1)(C)C)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The light yellow solution is stirred at −60 to −70° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below −60° C
|
Type
|
ADDITION
|
Details
|
is added at the fastest rate that
|
Type
|
TEMPERATURE
|
Details
|
will maintain the reaction temperature under −60° C
|
Type
|
ADDITION
|
Details
|
A yellow suspension forms during the addition
|
Type
|
STIRRING
|
Details
|
upon longer stirring
|
Type
|
STIRRING
|
Details
|
This mixture is stirred for 3 hours at −60 to −75° C.
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
under −55° C
|
Type
|
STIRRING
|
Details
|
to stir at −60 to −70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to exotherm to 0-10° C
|
Type
|
CUSTOM
|
Details
|
leaving a biphasic yellow solution
|
Type
|
TEMPERATURE
|
Details
|
The solution is warmed to at least 10° C.
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is back-extracted with 10 volumes of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with 10 volumes of saturated sodium bicarbonate solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 2 volumes
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (10 volumes) is added
|
Type
|
CONCENTRATION
|
Details
|
the solution is once again concentrated to 2 volumes
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
is taken to the next step with no purification of the crude alcohol intermediate
|
Type
|
CUSTOM
|
Details
|
The crude alcohol intermediate is transferred to a 3-necked flask with enough ethyl acetate
|
Type
|
ADDITION
|
Details
|
The yellow solution is treated with 3.2 volumes of 10% aqueous (w/w) potassium bromide
|
Type
|
TEMPERATURE
|
Details
|
The orange mixture is cooled to 0-5° C.
|
Type
|
CUSTOM
|
Details
|
to exotherm to a maximum of 20° C
|
Type
|
ADDITION
|
Details
|
The mixture turns dark brown during the addition
|
Type
|
STIRRING
|
Details
|
to stir at ambient temperature for 1-3 hours, at which time the reaction
|
Duration
|
2 (± 1) h
|
Type
|
TEMPERATURE
|
Details
|
The biphasic mixture is cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours at that temperature
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
WASH
|
Details
|
washed with 4 volumes of cold ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 45° C. to constant weight
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1=NC=CC=C1C(=O)C1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |